2-chloro-N-{2-[(4-methoxyphenyl)carbamoyl]phenyl}-5-(morpholin-4-ylsulfonyl)benzamide
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Overview
Description
2-CHLORO-N-{2-[(4-METHOXYPHENYL)CARBAMOYL]PHENYL}-5-(MORPHOLINE-4-SULFONYL)BENZAMIDE is a complex organic compound with a unique structure that includes a chlorinated benzamide core, a methoxyphenyl carbamoyl group, and a morpholine sulfonyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-CHLORO-N-{2-[(4-METHOXYPHENYL)CARBAMOYL]PHENYL}-5-(MORPHOLINE-4-SULFONYL)BENZAMIDE typically involves multi-step organic reactions. One common approach is to start with the chlorination of a benzamide derivative, followed by the introduction of the methoxyphenyl carbamoyl group through a carbamoylation reaction. The final step involves the sulfonylation of the morpholine ring to attach the morpholine-4-sulfonyl group.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, controlled temperatures, and pressure conditions to facilitate the reactions efficiently. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
2-CHLORO-N-{2-[(4-METHOXYPHENYL)CARBAMOYL]PHENYL}-5-(MORPHOLINE-4-SULFONYL)BENZAMIDE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups within the compound.
Substitution: The chlorinated benzamide core can undergo nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions for these reactions vary but often involve specific solvents, temperatures, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized benzamide derivatives, while substitution reactions can introduce various functional groups into the benzamide core.
Scientific Research Applications
2-CHLORO-N-{2-[(4-METHOXYPHENYL)CARBAMOYL]PHENYL}-5-(MORPHOLINE-4-SULFONYL)BENZAMIDE has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in biochemical assays to study enzyme interactions and inhibition.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2-CHLORO-N-{2-[(4-METHOXYPHENYL)CARBAMOYL]PHENYL}-5-(MORPHOLINE-4-SULFONYL)BENZAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or altering their function. The exact pathways involved depend on the specific application and target of the compound.
Comparison with Similar Compounds
Similar Compounds
- 4-(Chloroacetyl)morpholine
- 4-Methoxyphenylboronic acid
- Saflufenacil Metabolite M800H35
Uniqueness
2-CHLORO-N-{2-[(4-METHOXYPHENYL)CARBAMOYL]PHENYL}-5-(MORPHOLINE-4-SULFONYL)BENZAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it valuable for specific research and industrial applications.
Properties
Molecular Formula |
C25H24ClN3O6S |
---|---|
Molecular Weight |
530.0 g/mol |
IUPAC Name |
2-chloro-N-[2-[(4-methoxyphenyl)carbamoyl]phenyl]-5-morpholin-4-ylsulfonylbenzamide |
InChI |
InChI=1S/C25H24ClN3O6S/c1-34-18-8-6-17(7-9-18)27-24(30)20-4-2-3-5-23(20)28-25(31)21-16-19(10-11-22(21)26)36(32,33)29-12-14-35-15-13-29/h2-11,16H,12-15H2,1H3,(H,27,30)(H,28,31) |
InChI Key |
MQSINKLXHPHHHI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)C2=CC=CC=C2NC(=O)C3=C(C=CC(=C3)S(=O)(=O)N4CCOCC4)Cl |
Origin of Product |
United States |
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